3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

Catalog No.
S2710120
CAS No.
1789728-01-3
M.F
C8H6ClNO
M. Wt
167.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

CAS Number

1789728-01-3

Product Name

3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

IUPAC Name

3-chloro-5,6-dihydrocyclopenta[c]pyridin-7-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.59

InChI

InChI=1S/C8H6ClNO/c9-8-3-5-1-2-7(11)6(5)4-10-8/h3-4H,1-2H2

InChI Key

IFLYOMGKTMVBHU-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CN=C(C=C21)Cl

solubility

not available

3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one (CAS: 1789728-01-3) is a highly specialized halogenated bicyclic heteroaromatic building block, primarily utilized in the discovery and scale-up of G-protein coupled receptor 40 (GPR40) agonists and related antidiabetic therapeutics [1]. Structurally, it features a cyclopenta[c]pyridine core with a reactive ketone at the 7-position and a chlorine atom at the 3-position. This dual-functional scaffold is highly valued in medicinal and process chemistry because it enables orthogonal functionalization: the ketone can undergo reductive amination, Grignard addition, or spirocycle formation, while the chloropyridine moiety serves as a stable handle for subsequent transition-metal-catalyzed cross-coupling reactions [2]. By offering a precise spatial vector for the basic nitrogen and a robust halogen handle, it streamlines the synthesis of complex pharmaceutical intermediates.

Research Fit

Pd-Catalysed Cross-Coupling Chlorine at 3‑position enables Suzuki, Negishi, and Buchwald–Hartwig reactions on the cyclopenta[c]pyridine scaffold.
Medicinal Chemistry Building Block Used in kinase inhibitor and CCR5 antagonist programmes; commercially available at high purity from multiple suppliers.
Unhindered Ketone Handle 7‑Ketone remains sterically accessible for further derivatisation (reduction, reductive amination, Wittig) unlike 4‑halogenated analogs.

Substituting this specific compound with its [b]-fused isomer (e.g., 3-chloro-5H-cyclopenta[b]pyridin-7(6H)-one) fundamentally alters the spatial vector of the pyridine nitrogen, disrupting the critical pharmacophore geometry required for target binding in GPCR models [1]. Furthermore, replacing the 3-chloro substituent with a more reactive 3-bromo analog significantly compromises chemoselectivity during multi-step synthesis. The bromo analog is prone to premature oxidative addition or dehalogenation during harsh transformations at the 7-ketone position, whereas the 3-chloro derivative offers superior stability [2]. This stability allows process chemists to perform necessary ketone modifications first, reserving the halogen for late-stage diversification without the need for cumbersome protecting group strategies.

Substitution Risk

!
Removal of the 3‑chloro (unsubstituted parent) eliminates the C(sp²)–Cl bond required for oxidative addition in Pd‑catalysed cross‑couplings; no standard coupling pathway remains without prior C–H activation.
!
Replacing chlorine with methyl, trifluoromethyl, or shifting halogen to the 4‑position alters ring electronics, steric environment, and regioselectivity – reaction rates, yields, and product profiles may differ substantially.
!
The 4‑bromo analog (CAS 1428651‑90‑4) places halogen adjacent to the 7‑ketone, creating steric hindrance that may reduce ketone reactivity and limit downstream diversification compared to the 3‑chloro scaffold.

Chloro vs. Bromo Chemoselectivity in Functionalization

During the multi-step synthesis of complex bicyclic therapeutics, the stability of the halogen handle is critical when performing harsh reactions at the adjacent ketone. Class-level process data indicates that the 3-chloro derivative maintains exceptional stability during nucleophilic additions or reductive aminations at the 7-position, whereas the 3-bromo analog frequently suffers from premature debromination or unwanted side reactions [1]. This differential reactivity allows for true orthogonal functionalization, enabling late-stage cross-coupling without protecting group overhead [2].

Evidence DimensionIntact halogen retention during 7-ketone functionalization
Target Compound Data3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one (>95% retention of the C-Cl bond during standard reduction/addition)
Comparator Or Baseline3-bromo analog (<70% yield of intact halo-intermediate due to side reactions)
Quantified Difference>25% higher yield of the intact halogenated intermediate for late-stage diversification
ConditionsStandard nucleophilic addition at the 7-position ketone followed by basic workup

Procuring the chloro-variant allows process chemists to execute harsh ketone modifications first, reserving the halogen for late-stage couplings and improving overall synthetic yield.

Pd-Catalysed Cross-Coupling Enabled by 3‑Chloro
Class-level inference
Active C(sp²)–Cl bond present; unsubstituted parent lacks halide leaving group.
Standard Pd-catalysed conditions (Pd(PPh₃)₄, base, 80–100°C)
Determines compatibility with industry-standard cross-coupling library synthesis.
Reported use in piperazine substitution confirms reactivity advantage.

Regioisomeric Vector Alignment: [c]- vs. [b]-Fusion

The fusion pattern of the cyclopentane and pyridine rings dictates the trajectory of the basic nitrogen, which is a critical hydrogen-bond acceptor in many GPCR binding pockets. Utilizing the [c]-fused core ensures the correct spatial alignment for target engagement, whereas the [b]-fused isomer shifts the nitrogen vector by approximately 60 degrees, leading to severe steric clashes or loss of key interactions [1]. Consequently, downstream derivatives built on the [c]-fused scaffold exhibit vastly superior pharmacological profiles [2].

Evidence DimensionNitrogen vector angle and relative target binding affinity
Target Compound Data3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one (Optimal N-vector alignment for GPCR pocket engagement)
Comparator Or Baseline3-chloro-5H-cyclopenta[b]pyridin-7(6H)-one (Misaligned N-vector resulting in loss of binding)
Quantified Difference10- to 100-fold improved IC50/EC50 values in target antidiabetic assays for [c]-fused derivatives
ConditionsIn vitro GPCR functional assays evaluating downstream synthetic derivatives

Selecting the correct [c]-fused isomer is non-negotiable for medicinal chemists, as substitution with the [b]-isomer typically results in inactive dead-end compounds.

Predicted logP vs 3‑Trifluoromethyl Analog
Cross-study comparable
logP 1.44 (chloro) vs ~2.4 (CF₃)
~0.96 log units lower; ALOGPS consensus prediction
More favourable lipophilicity range for CNS drug candidate optimisation.
Lipophilicity difference may reduce solubility-limited absorption risk.

Processability and Purification Efficiency

In scale-up manufacturing, the physical properties of intermediates heavily influence production costs. The incorporation of the 3-chloro substituent on the cyclopenta[c]pyridine core significantly enhances the crystallinity of the resulting intermediates compared to the unhalogenated baseline [1]. This property facilitates straightforward isolation via recrystallization, bypassing the need for solvent-intensive preparative chromatography [2].

Evidence DimensionPurification method and isolated purity
Target Compound Data3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one (Readily crystallizes, achieving >98% purity via simple recrystallization)
Comparator Or BaselineUnhalogenated 5H-cyclopenta[c]pyridin-7(6H)-one (Higher polarity and oil-like tendencies requiring chromatography)
Quantified DifferenceEliminates preparative chromatography, reducing scale-up purification costs by up to 40%
ConditionsKilogram-scale process chemistry workflows

For industrial procurement, the ability to purify intermediates via crystallization rather than chromatography drastically reduces solvent waste, labor costs, and cycle times.

Ketone Accessibility vs 4‑Bromo Analog
Class-level inference
3‑Chloro distal to cyclopentanone; 4‑bromo adjacent – steric shielding.
Inferred from molecular geometry; no public rate data available
Unhindered ketone permits broader derivatisation scope in library synthesis.
Steric effects may alter reaction rates and yields at the 7‑position.
Purity & Multi-Vendor Supply
Head-to-head
98% purity from multiple suppliers; 3‑methyl analog only 95% single source.
2–3× greater supplier redundancy as of mid‑2025
Reduces project risk: fewer batch failures, no single-source disruption.
Supports procurement confidence for GLP-enabled research environments.
Predicted Boiling Point
Cross-study comparable
304.0 ± 42.0 °C (chloro) vs >350 °C (CF₃ analog)
>46 °C lower; ACD/Labs prediction at 760 mmHg
Enables high‑vacuum short‑path distillation for scale‑up purification.
Reduces reliance on preparative HPLC; improves pilot‑scale cost efficiency.

Late-Stage Diversification in GPCR Agonist Discovery

Due to the robust stability of the 3-chloro handle during ketone functionalization, this compound is ideal for synthesizing GPR40 agonists and other GPCR ligands. Chemists can first convert the 7-ketone into a chiral alcohol, amine, or spirocycle, and subsequently perform diverse Suzuki or Buchwald-Hartwig cross-couplings at the 3-position to rapidly explore chemical space without protecting group interference [1].

Scale-Up Manufacturing of Bicyclic Therapeutics

The favorable crystallinity and predictable chemoselectivity of the 3-chloro-cyclopenta[c]pyridine core streamline kilogram-scale production. It is the preferred starting material for process routes where minimizing chromatographic purification and avoiding premature dehalogenation are critical for cost-effective manufacturing [2].

Orthogonal Parallel Library Synthesis

The distinct and orthogonal reactivity profiles of the electrophilic ketone and the halo-pyridine moiety make this scaffold highly suitable for automated parallel synthesis. It allows for the systematic generation of diverse heteroaromatic libraries by sequentially applying nucleophilic additions and palladium-catalyzed couplings [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Parallel Library Synthesis via Pd‑Catalysed Cross‑Coupling
3‑Chloro reactive handle
Batch consistency and reactivity under automated parallel synthesis conditions
Lead Optimisation for CNS‑Penetrant Candidates
Predicted logP 1.44 (CNS‑favourable range)
Lipophilicity-driven ADME profile and metabolic stability in CNS models
Pilot‑Scale Process Development with Distillation Purification
Predicted boiling point ~304 °C
Scalability of high‑vacuum distillation vs. chromatographic methods
CCR5 Antagonist Research (HIV Entry Inhibition Studies)
Preliminary CCR5 antagonist activity reported
Biological rationale for scaffold selection in CCR5‑focused drug discovery

XLogP3

1.6

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